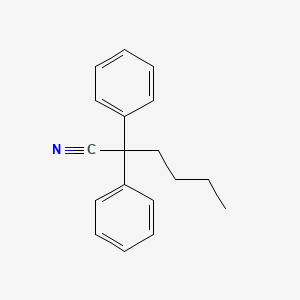
2,2-Diphenylhexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenylhexanenitrile is an organic compound with the molecular formula C18H19N. It is characterized by the presence of two phenyl groups attached to the second carbon of a hexanenitrile chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylhexanenitrile typically involves the reaction of benzyl cyanide with benzyl chloride in the presence of a strong base such as sodium amide. The reaction proceeds through a nucleophilic substitution mechanism, where the cyanide ion attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenylhexanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid.
Major Products
Oxidation: Benzophenone derivatives or benzoic acid derivatives.
Reduction: 2,2-Diphenylhexanamine.
Substitution: Brominated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
2,2-Diphenylhexanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Diphenylhexanenitrile depends on the specific reaction or application. In general, the nitrile group can participate in nucleophilic addition reactions, while the phenyl groups can engage in aromatic substitution reactions. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzyl cyanide: Similar structure but lacks the additional phenyl group.
2,2-Diphenylpropionitrile: Shorter carbon chain but similar functional groups.
Benzophenone: Contains two phenyl groups but with a carbonyl group instead of a nitrile.
Properties
CAS No. |
5558-94-1 |
|---|---|
Molecular Formula |
C18H19N |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
2,2-diphenylhexanenitrile |
InChI |
InChI=1S/C18H19N/c1-2-3-14-18(15-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,2-3,14H2,1H3 |
InChI Key |
YCVKYTZJVXDWQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















